4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronate ester-containing pyridine derivative with a molecular formula of C₁₁H₁₇BN₂O₂ and a molecular weight of 220.08 g/mol (). The compound features a pyridine ring substituted with an amine group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. Its primary applications include serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds () and as a precursor in radiopharmaceuticals for positron emission tomography (PET) imaging ().
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYZODHRBEOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678206 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052714-68-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activity. This article explores the biological properties of this compound, including its applications in drug development and its mechanisms of action.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dioxaborolane moiety. Its chemical structure can be represented as follows:
This structure imparts unique reactivity and interaction capabilities with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Studies have demonstrated that the compound possesses antioxidant capabilities. It has been shown to reduce oxidative stress markers in cellular models .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through assays measuring the inhibition of pro-inflammatory cytokines in microglial cells .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antioxidant and Anti-inflammatory Activity
Data Table: Summary of Biological Activities
Safety and Toxicology
The safety profile of this compound has been evaluated in animal models. It is classified as toxic if swallowed but shows no acute toxicity at concentrations below specified thresholds . Further studies are needed to fully elucidate its safety profile in long-term use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Similarity Scores
The compound is part of a broader class of pyridine-based boronate esters. Key analogs, their substituent patterns, and similarity scores () are summarized below:
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | 1073354-99-0 | Boronate at 5, amine at 3 | C₁₁H₁₇BN₂O₂ | 0.89 |
| 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1012084-56-8 | Boronate at 3, methyl at 2 | C₁₂H₁₈BNO₂ | 0.88 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 181219-01-2 | Boronate at 4, no amine | C₁₁H₁₆BNO₂ | 0.87 |
Key Observations :
- Regioisomerism : The position of the boronate group significantly impacts reactivity. For example, the 4-boronate isomer (target compound) is more reactive in coupling reactions than the 5-boronate analog due to reduced steric hindrance ().
- Functional Group Effects : The presence of an amine group (vs. methyl or hydrogen) enhances nucleophilicity, enabling post-functionalization (e.g., sulfonamide formation in medicinal chemistry; ).
Electronic and Steric Effects
Electron-Withdrawing and Donating Substituents
- Trifluoromethyl Analog : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) incorporates a CF₃ group at the 4-position. This electron-withdrawing group increases the electrophilicity of the boron center, accelerating cross-coupling reactions but reducing stability under basic conditions ().
- Methyl-Substituted Analog : N,3-Dimethyl-5-(dioxaborolane)-2-pyridinamine (CAS 1111637-92-3) features methyl groups at the 2-amine and 3-pyridine positions. The electron-donating methyl groups stabilize the boron center, improving shelf life but slowing coupling kinetics ().
Fluorinated Derivatives
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies among analogs:
| Compound | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Aryl Triflate | 92 | |
| 5-Boronate Isomer (CAS 1073354-99-0) | Aryl Bromide | 78 | |
| Trifluoromethyl Analog (CAS 944401-57-4) | Aryl Chloride | 65 |
Trends :
Physicochemical Properties
Implications :
Commercial Availability and Cost
Preparation Methods
Synthesis via Palladium-Catalyzed Borylation of Halogenated Aminopyridine
One of the most common and efficient methods to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves the palladium-catalyzed cross-coupling borylation of halogenated pyridine derivatives (e.g., 3-bromo- or 3-chloropyridin-4-amine) with bis(pinacolato)diboron.
- Catalyst and Ligand: Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) combined with phosphine ligands such as tricyclohexylphosphine (PCy3) or tri-tert-butylphosphine (P(t-Bu)3) is typically used to activate the halogenated substrate.
- Base: Potassium acetate (KOAc) serves as a mild base facilitating the transmetalation step.
- Solvent: Aprotic solvents such as 1,4-dioxane or tetrahydrofuran (THF) are preferred.
- Temperature: The reaction is usually conducted at 80 °C for several hours.
- Work-up: After completion, aqueous work-up followed by extraction with organic solvents (e.g., benzene) and drying over magnesium sulfate yields the product, which can be purified by distillation or chromatography.
$$
\text{3-Halo-pyridin-4-amine} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dba)}2, \text{PCy}3, 80^\circ C} \text{this compound}
$$
This method is supported by literature on the synthesis of pinacol arylboronates via cross-coupling reactions, which have been demonstrated to produce high yields and purity of boronic esters, including amino-substituted heteroarylboronates.
Preparation via Metalation of Bromo Imino Derivatives Followed by Boronation
Another approach involves the metalation of a bromo imino derivative of the pyridine ring, followed by reaction with boron reagents to form the boronic ester.
- Starting Material: Bromo imino derivatives of the pyridine ring, which can be selectively metalated.
- Metalation: Typically performed using organolithium or Grignard reagents to generate the organometallic intermediate.
- Boronation: The organometallic intermediate is then reacted with trialkyl borates (e.g., B(OR')3, where R' is a C1-C3 alkyl group) to afford the corresponding boronic acid or ester.
- Solvent: Aprotic organic solvents such as hexane, toluene, or cyclic ethers (THF, 1,4-dioxane) are used.
- Work-up: Standard aqueous quenching and extraction procedures yield the boronic ester.
This method is described in patent literature for the preparation of aminoaryl and aminoheteroaryl boronic acids and esters, emphasizing the versatility of metalation-boronation sequences for such compounds.
Direct Borylation of Aminopyridine Derivatives
While less common due to potential amine coordination issues, direct borylation methods under transition-metal catalysis have been explored for related compounds. These methods often require protection of the amino group or careful choice of catalyst and ligands to avoid catalyst poisoning.
Comparative Data Table on Preparation Methods
| Method | Starting Material | Catalyst/Ligand | Base | Solvent | Temperature | Key Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed cross-coupling borylation | 3-Halo-pyridin-4-amine (Br or Cl) | Pd(dba)2 / PCy3 or P(t-Bu)3 | KOAc | 1,4-Dioxane, THF | 80 °C | High selectivity and yield; scalable | Requires halogenated precursors |
| Metalation of bromo imino derivative + boronation | Bromo imino pyridine derivative | Organolithium or Grignard reagents | - | Hexane, Toluene, THF | Ambient to reflux | Access to boronic acids and esters | Sensitive to moisture; more steps |
| Direct borylation (less common) | Aminopyridine derivatives | Transition metal catalysts | Various | Various | Elevated | Potentially fewer steps | Amino group interference; less robust |
Q & A
Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the boronate ester group to the pyridine ring. Key steps include:
- Substrate Preparation : Start with a halogenated pyridine derivative (e.g., 3-amino-5-bromopyridine).
- Coupling Reaction : React with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst, Na₂CO₃ as a base, and a solvent system like ethanol/toluene under reflux .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Q. What are the primary applications of this compound in chemical synthesis?
This boronate ester is widely used in:
- Suzuki-Miyaura Cross-Coupling : To construct biaryl or heteroaryl structures in drug discovery (e.g., synthesizing sulfonamide inhibitors) .
- Protecting Group Strategies : The pinacol boronate group stabilizes boronic acids, enabling sequential functionalization of aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying coupling conditions?
Discrepancies in coupling efficiency often arise from:
- Catalyst Selection : Pd(dppf)Cl₂ vs. Pd(PPh₃)₄. The former is more robust for electron-deficient pyridines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may deactivate the catalyst, while ethanol/toluene mixtures improve yields .
- Base Sensitivity : Na₂CO₃ is preferred over stronger bases (e.g., Cs₂CO₃) to avoid deboronation . Methodological Recommendation : Perform controlled screening of catalysts, solvents, and bases using high-throughput experimentation (HTE) to optimize conditions.
Q. What challenges arise in characterizing this compound, and how can they be addressed?
Key challenges include:
- Boronate Stability : Hydrolysis under acidic or aqueous conditions. Use anhydrous solvents and inert atmospheres during handling .
- Crystallography : Single-crystal X-ray diffraction may require co-crystallization with stabilizing agents (e.g., crown ethers) to improve crystal quality. SHELX software is commonly used for structure refinement .
- NMR Interpretation : The boron atom’s quadrupolar moment broadens peaks. Use high-field NMR (≥400 MHz) and deuterated DMSO for clearer spectra .
Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?
- Electron-Donating Groups (e.g., -NH₂) : Enhance oxidative addition to Pd(0) but may slow transmetallation.
- Steric Effects : Bulky substituents at the 4-position (relative to the boronate) reduce coupling efficiency. Case Study : Comparison with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) shows that electron-withdrawing groups (e.g., -CF₃) improve electrophilicity but require higher catalyst loading .
Key Methodological Recommendations
- Synthetic Optimization : Use Pd(dppf)Cl₂/ethanol-toluene/Na₂CO₃ for reproducible yields .
- Characterization : Combine high-field NMR, X-ray crystallography (SHELX), and mass spectrometry for unambiguous confirmation .
- Data Interpretation : Cross-reference reactivity trends with structurally analogous boronate esters (e.g., trifluoromethyl-substituted variants) to predict behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
